Apilimod Mesylate

PIKfyve kinase inhibition phosphoinositide signaling

Researchers studying PIKfyve-dependent autophagy or lysosomal dysfunction often face off-target effects from non-selective tool compounds. Apilimod mesylate (CAS 870087-36-8) solves this with: • 14 nM IC₅₀ against PIKfyve-2.4-fold more potent than YM201636-with zero activity at PIP4K, PIP5K, mTOR, PI3K, or PI4K isoforms • Sub-nanomolar IL-12 inhibition (IC₅₀ 1 nM in human PBMCs) for Th1/Th17 immunology studies • Clinical-stage reference compound with established oral PK, enabling translational oncology & neurodegeneration research

Molecular Formula C25H34N6O8S2
Molecular Weight 610.7 g/mol
CAS No. 870087-36-8
Cat. No. B1663033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApilimod Mesylate
CAS870087-36-8
Synonyms(E)-4-(6-(2-(3-methylbenzylidene)hydrazinyl)-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl)morpholine dimethanesulfonate
Molecular FormulaC25H34N6O8S2
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;;
InChIKeyGAJWNIKZLYZYSY-OKUPSQOASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apilimod Mesylate: PIKfyve Inhibitor Profile


Apilimod mesylate (STA-5326 mesylate) is a small-molecule organic compound formulated as the bis-mesylate salt of apilimod, with molecular formula C₂₃H₂₆N₆O₂·2CH₄O₃S and molecular weight 610.7 g/mol [1]. The compound functions as a first-in-class, highly selective inhibitor of the type III phosphoinositide kinase PIKfyve (IC₅₀ = 14 nM in vitro), with no significant activity against related lipid kinases including PIP4K, PIP5K, mTOR, PI3K, or PI4K isoforms [2]. Originally identified as an inhibitor of IL-12 and IL-23 production, apilimod mesylate potently suppresses IL-12 with IC₅₀ values of 1 nM and 2 nM in IFN-γ/SAC-stimulated human and SAC-treated monkey peripheral blood mononuclear cells (PBMCs), respectively . The compound is orally bioavailable and has advanced to Phase II clinical evaluation in multiple disease indications [3].

Apilimod Mesylate: Substitution Risks


Substituting apilimod mesylate with alternative PIKfyve inhibitors (e.g., YM201636, Vacuolin-1, MOMIPP) or alternative salt forms (e.g., apilimod free base, apilimod dimesylate, apilimod HCl) introduces critical deviations in potency, selectivity, solubility, and clinical translatability. Apilimod mesylate demonstrates approximately 2.4-fold higher potency against PIKfyve than YM201636 (IC₅₀ 14 nM vs. 33 nM) and requires 40-fold lower concentration to achieve comparable functional effects in cellular models [1]. The mesylate salt confers distinct solubility characteristics that differ from the dimesylate formulation (LAM-002A) used in oncology trials, while the selectivity profile—complete lack of activity against PIP4K, PIP5K, mTOR, PI3K, and PI4K —is not uniformly recapitulated across all PIKfyve tool compounds. These differences directly impact experimental reproducibility and therapeutic development outcomes.

Apilimod Mesylate: Head-to-Head Comparisons


PIKfyve Potency: Head-to-Head Comparison

Apilimod mesylate inhibits PIKfyve with an IC₅₀ of 14 nM in an in vitro kinase assay, demonstrating 2.4-fold greater potency than the alternative PIKfyve inhibitor YM201636, which has an IC₅₀ of 33 nM . The selectivity profile is further defined by complete absence of activity against p110α and Fab1 (yeast orthologue), in contrast to YM201636 which shows some residual p110α activity .

PIKfyve kinase inhibition phosphoinositide signaling

Cellular Functional Potency Comparison

In mouse embryonic fibroblasts (MEFs) and C2C12 myoblasts, 18-hour treatment with apilimod at 20 nM produces comparable PIKfyve inhibition effects (cytoplasmic vacuolation without cytotoxicity) to YM201636 at 800 nM in serum-containing media [1]. Both compounds at these respective doses failed to affect cell viability under these conditions, confirming functional target engagement equivalency at a 40-fold concentration difference.

autophagy cytoplasmic vacuolation cell viability

Kinase Selectivity Profile

Apilimod mesylate exhibits no significant activity at other lipid kinases and protein kinases, including PIP4K, PIP5K, mTOR, PI3K, and PI4K isoforms . This contrasts with broad-spectrum kinase inhibitors such as Wortmannin, which affects multiple kinase families . The selectivity enables unambiguous attribution of observed phenotypes to PIKfyve inhibition, a critical advantage over less selective tool compounds.

kinase selectivity off-target activity PIKfyve specificity

IL-12/IL-23 Cytokine Inhibition

Apilimod mesylate inhibits IL-12 production with IC₅₀ values of 1 nM in IFN-γ/SAC-stimulated human PBMCs, 1 nM in human monocytes, and 2 nM in SAC-treated monkey PBMCs . It also inhibits IL-23 production through shared p40 subunit suppression . The compound exhibits approximately 20-fold selectivity for IL-12/IL-23 inhibition (IC₅₀ 1-2 nM) over IFN-γ production inhibition (IC₅₀ ~20 nM) in the same cellular systems .

IL-12 IL-23 cytokine inhibition immunology

Clinical Stage vs. Tool Compounds

Apilimod mesylate is orally bioavailable and has advanced to Phase II clinical evaluation for amyotrophic lateral sclerosis (ALS) [1] and Phase I/II for B-cell non-Hodgkin lymphoma (as LAM-002A) [2]. In contrast, alternative PIKfyve tool compounds including YM201636, Vacuolin-1, and MOMIPP remain preclinical research tools without established oral bioavailability or clinical safety data. Phase II ALS drugs have a 65% phase transition success rate (PTSR) benchmark for progressing into Phase III [1].

oral bioavailability clinical development pharmacokinetics ALS

GCase Activity Enhancement in Gaucher Model

In L444P/L444P Gaucher disease patient fibroblasts, 72-hour treatment with apilimod significantly improved glucocerebrosidase (GCase) activity as measured by 4-MUG hydrolysis in cell lysate, reaching statistical significance at P ≤ 0.05 to P ≤ 0.001 [1]. Parallel treatment with YM201636 under identical conditions produced a qualitatively smaller enhancement that did not achieve the same magnitude of improvement [1]. The study further confirmed that apilimod binds directly to PIKfyve via KINOMEscan technology, validating the mechanism of action [1].

GCase Gaucher disease lysosomal storage disorder PIKfyve modulation

Apilimod Mesylate: Application Scenarios


PIKfyve-Mediated Autophagy & Lysosomal Homeostasis

Based on the 14 nM PIKfyve IC₅₀ and 40-fold functional potency advantage over YM201636 [1], apilimod mesylate is the preferred PIKfyve inhibitor for mechanistic studies of autophagy flux, lysosomal homeostasis, and cytoplasmic vacuolation. The compound's complete selectivity profile—lacking activity against PIP4K, PIP5K, mTOR, PI3K, and PI4K —ensures that observed phenotypes are attributable specifically to PIKfyve inhibition rather than off-target kinase effects. This makes apilimod mesylate particularly valuable for unambiguous target validation in autophagy research.

IL-12/IL-23-Mediated Immunology

With sub-nanomolar to low-nanomolar IL-12 inhibition potency (IC₅₀ = 1 nM in human PBMCs and monocytes; 2 nM in monkey PBMCs) , apilimod mesylate provides exceptional sensitivity for studying Th1 and Th17 immune responses. The dual inhibition of IL-12 and IL-23 via p40 subunit suppression enables research into autoimmune and inflammatory disease mechanisms with minimal compound consumption per experiment due to high potency.

Translational Oncology & Lead Optimization

For translational oncology programs, apilimod mesylate offers the unique advantage of being a clinical-stage reference compound with established human pharmacokinetics and safety data from Phase I/II trials in B-cell non-Hodgkin lymphoma [2]. The oral bioavailability profile differentiates apilimod mesylate from preclinical-only PIKfyve tool compounds such as YM201636, Vacuolin-1, and MOMIPP, making it the appropriate reference standard for validating novel PIKfyve-targeting drug candidates or conducting in vivo pharmacology studies requiring oral administration.

Lysosomal Storage & Neurodegenerative Disease Research

Apilimod mesylate demonstrates superior efficacy in improving GCase activity in Gaucher disease patient fibroblasts compared to YM201636 [3], establishing it as the more potent PIKfyve modulator for lysosomal storage disorder research. Additionally, the compound's advancement to Phase II clinical development in amyotrophic lateral sclerosis [4] provides a translational foundation for neurodegenerative disease research involving PIKfyve-dependent lysosomal dysfunction pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apilimod Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.